molecular formula C21H23NO4 B12398237 DL-Leucine-N-FMOC-d10

DL-Leucine-N-FMOC-d10

Cat. No.: B12398237
M. Wt: 363.5 g/mol
InChI Key: CBPJQFCAFFNICX-HFYICCPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Leucine-N-FMOC-d10 involves the incorporation of deuterium into DL-Leucine-N-FMOCThe deuterium atoms are then incorporated into the molecule through a series of reactions involving deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity deuterated reagents to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DL-Leucine-N-FMOC-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterated leucine derivatives and substituted FMOC compounds .

Scientific Research Applications

DL-Leucine-N-FMOC-d10 is widely used in scientific research for the following applications:

Mechanism of Action

DL-Leucine-N-FMOC-d10 exerts its effects through the incorporation of deuterium atoms, which can alter the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms replace hydrogen atoms in the molecule, leading to changes in the rate of metabolic reactions and the stability of the compound. This can result in improved drug efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

363.5 g/mol

IUPAC Name

2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D

InChI Key

CBPJQFCAFFNICX-HFYICCPRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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